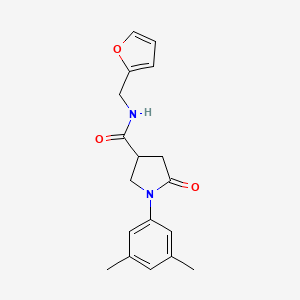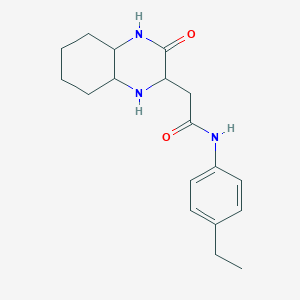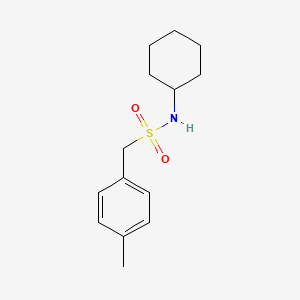
N-cyclohexyl-1-(4-methylphenyl)methanesulfonamide
説明
N-cyclohexyl-1-(4-methylphenyl)methanesulfonamide, commonly known as CMS, is a sulfonamide-based compound that has been extensively studied for its potential use as a pharmaceutical drug. CMS belongs to the class of compounds called sulfonamides, which are known for their antibacterial and antifungal properties. However, CMS has been found to exhibit a unique set of properties that make it a promising candidate for use in various scientific research applications.
作用機序
The mechanism of action of CMS involves its ability to selectively inhibit the TRPC5 ion channel. This ion channel is involved in the regulation of neuronal excitability, and its overactivation has been implicated in various neurological disorders. By inhibiting the TRPC5 ion channel, CMS can reduce neuronal excitability and potentially alleviate the symptoms of these disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMS are largely dependent on its ability to selectively inhibit the TRPC5 ion channel. By reducing neuronal excitability, CMS can potentially alleviate the symptoms of various neurological disorders. Additionally, CMS has been found to exhibit anti-inflammatory properties, which may further contribute to its therapeutic potential.
実験室実験の利点と制限
One of the main advantages of using CMS in lab experiments is its relative ease of synthesis. Additionally, CMS has been extensively studied for its potential use in various scientific research applications, which makes it a well-characterized compound. However, one of the limitations of using CMS in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions that could be explored with regards to CMS. One potential avenue of research is the development of more potent and selective TRPC5 inhibitors based on the structure of CMS. Additionally, further studies could be carried out to investigate the potential therapeutic uses of CMS in various neurological disorders. Finally, the anti-inflammatory properties of CMS could be further explored for their potential use in the treatment of various inflammatory disorders.
科学的研究の応用
CMS has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of CMS is in the field of neuroscience. CMS has been found to act as a potent and selective inhibitor of the TRPC5 ion channel, which is involved in the regulation of neuronal excitability. This makes CMS a potential candidate for the treatment of various neurological disorders such as epilepsy and chronic pain.
特性
IUPAC Name |
N-cyclohexyl-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-12-7-9-13(10-8-12)11-18(16,17)15-14-5-3-2-4-6-14/h7-10,14-15H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPILNEFGPYJIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427038.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4427041.png)
![8-[4-(4-fluorophenyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4427048.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4427049.png)
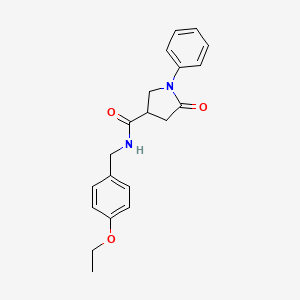
![N-1,3-benzodioxol-5-yl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4427068.png)
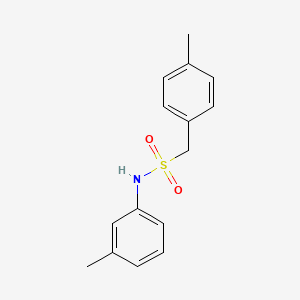
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4427104.png)
![3-(2-furyl)-6-[5-methyl-3-(2-thienyl)-4-isoxazolyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4427105.png)

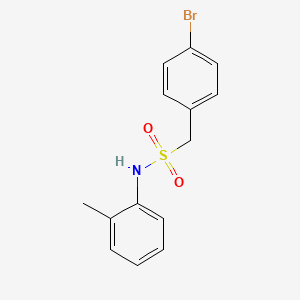
![N-(3-bromophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427123.png)
